
2,3,5-Trimethyl-4-nitropyridine 1-oxide
Overview
Description
2,3,5-Trimethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is a yellow crystalline solid that is soluble in organic solvents. This compound is known for its role as an impurity in omeprazole, a medication used to inhibit gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,3,5-trimethylpyridine followed by oxidation . The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The subsequent oxidation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions
Biological Activity
2,3,5-Trimethyl-4-nitropyridine 1-oxide is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by a pyridine ring with three methyl groups and a nitro group at specific positions, along with an oxide group at the nitrogen atom. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
The molecular formula of this compound is . The presence of the nitro group and the N-oxide functionality significantly influences its reactivity and biological properties.
Property | Value |
---|---|
Molecular Weight | 180.20 g/mol |
Appearance | Yellow crystalline solid |
Solubility | Soluble in organic solvents |
Melting Point | Approximately 60°C |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Experimental models of inflammation showed that it could reduce markers of inflammation in vitro and in vivo. The proposed mechanism involves modulation of inflammatory cytokines and inhibition of pro-inflammatory pathways.
Case Studies
- Antibacterial Study : A study conducted on the antibacterial effects of various nitropyridine derivatives, including this compound, revealed significant inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations (10-50 µg/mL) .
- Anti-inflammatory Research : In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.
Synthesis and Derivatives
The synthesis of this compound typically involves the oxidation of the corresponding pyridine derivative using hydrogen peroxide or other oxidizing agents . This process can yield high purity compounds suitable for biological testing.
Table 2: Synthesis Pathway
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Oxidation | Hydrogen peroxide | Acetic acid | ~90 |
Nitration | HNO₃/H₂SO₄ | Room temperature | ~85 |
Final Purification | Organic solvent extraction | Recrystallization | High |
Scientific Research Applications
Pharmaceutical Applications
A. Synthesis of Omeprazole
One of the most notable applications of 2,3,5-trimethyl-4-nitropyridine 1-oxide is its role as an intermediate in the synthesis of Omeprazole, a widely used proton pump inhibitor for treating gastric ulcers. The synthesis process involves:
- Oxidation : The compound is oxidized to form reactive intermediates using hydrogen peroxide and various catalysts, leading to the formation of the N-oxide derivative .
- Nitration : Following oxidation, nitration occurs using nitric acid in the presence of sulfuric acid to yield 2,3,5-trimethyl-4-nitropyridine N-oxide .
The overall yield of this multi-step synthesis process is reported to be high, with significant reductions in impurities compared to traditional methods .
B. Other Pharmaceutical Intermediates
Beyond Omeprazole, this compound has been explored as a precursor for other pharmaceutical compounds. Its stability and reactivity make it suitable for synthesizing various drug candidates through similar oxidation and nitration pathways .
Chemical Research Applications
A. Oxyfunctionalization Studies
Recent studies have investigated the oxyfunctionalization of pyridine derivatives using whole-cell biotransformation methods. For instance, Burkholderia sp. MAK1 has shown promising results in converting pyridine derivatives into hydroxylated products. The ability to manipulate such compounds can lead to the discovery of new functionalized derivatives with potential biological activity .
B. Acid-Base Equilibria Research
Research into the acid-base equilibria of nitropyridine N-oxides has provided insights into their chemical properties and reactivity patterns. Such studies are crucial for understanding how these compounds behave under different conditions and can inform their use in various synthetic applications .
Industrial Applications
A. Chemical Manufacturing
In industrial settings, this compound can serve as a building block for synthesizing agrochemicals and other fine chemicals. Its ability to undergo various chemical transformations makes it valuable in producing specialty chemicals that require specific functional groups.
B. Research and Development
The compound is also utilized in academic and industrial research settings to develop new methodologies for synthesizing complex organic molecules. Its unique properties allow chemists to explore innovative synthetic routes that could lead to more efficient production processes.
Data Table: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceutical Synthesis | Intermediate for Omeprazole and other drugs | High yield; reduced impurities |
Chemical Research | Oxyfunctionalization studies | Potential for new biologically active compounds |
Industrial Manufacturing | Building block for agrochemicals | Versatile reactivity; useful in specialty chemicals |
Academic Research | Methodology development for complex organic synthesis | Innovative approaches; efficiency improvements |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3,5-Trimethyl-4-nitropyridine 1-oxide, and how can reaction conditions be optimized?
- Methodology : Nitration of methyl-substituted pyridine derivatives followed by oxidation is a common approach. For example, pyridine N-oxides are often synthesized via oxidation with hydrogen peroxide or peracetic acid. Subsequent nitration at the 4-position can be achieved using nitric acid in sulfuric acid. Reaction optimization should focus on controlling temperature (e.g., 0–5°C for nitration to avoid over-nitration) and stoichiometric ratios of oxidizing agents. Structural analogs like 3,5-dimethyl-4-nitropyridine 1-oxide (CAS 14248-66-9) suggest regioselective nitration is feasible with careful steric and electronic modulation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectral techniques:
- NMR : H and C NMR to verify methyl group positions and nitro group orientation.
- MS : High-resolution mass spectrometry for molecular weight confirmation.
- IR : Peaks near 1340–1520 cm for nitro groups and 1250–1350 cm for N-oxide bonds.
- X-ray crystallography (if crystalline) for definitive stereochemical assignment. For related compounds like 4-tert-butylpyridine 1-oxide, crystallography resolved steric effects of substituents .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?
- Methodology :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the N-oxide moiety’s polarity. Avoid aqueous solutions unless buffered, as nitro groups may hydrolyze under acidic/basic conditions.
- Stability : Store under inert atmosphere at –20°C to prevent degradation. Analogous N-oxide compounds (e.g., 4-nitroquinoline 1-oxide) degrade upon prolonged light exposure .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in catalytic or phosphorylation reactions?
- Methodology : The electron-withdrawing nitro group and electron-donating N-oxide create a polarized system. In phosphorylation (e.g., with 2,2,2-trichloroethyl phosphorodichloridate), the N-oxide oxygen acts as a nucleophile, facilitating selective acylation/phosphorylation at the 4-position. Competitive experiments with alcohols (e.g., benzyl alcohol) show >90% selectivity for N-oxide derivatives, as seen in pyridine N-oxide acylation studies .
Q. What analytical strategies resolve contradictions in reported spectral data or reactivity for structurally similar N-oxide compounds?
- Methodology :
- Comparative spectral databases : Cross-reference with SDBS or NIST entries for methylated nitro-pyridine N-oxides.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and regioselectivity trends. For example, discrepancies in H NMR methyl group splitting can arise from dynamic effects, resolved via variable-temperature NMR .
Q. Can this compound serve as a precursor for bioactive derivatives, and what modifications enhance activity?
- Methodology :
- Functionalization : Introduce sulfoxide or sulfonium groups at the 2-position via deoxidative substitution, as demonstrated for 4-phenylpyridine 1-oxide derivatives with antimicrobial activity (MIC 128–256 µg/mL) .
- Structure-activity relationship (SAR) : Replace the nitro group with trifluoromethyl or amino groups to modulate electron density and bioactivity.
Q. Methodological Considerations Table
Properties
IUPAC Name |
2,3,5-trimethyl-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-9(11)7(3)6(2)8(5)10(12)13/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLTOGTYNFTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1[N+](=O)[O-])C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459026 | |
Record name | 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-79-7 | |
Record name | Pyridine, 2,3,5-trimethyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86604-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2,3,5-trimethylpyridine, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trimethyl-4-nitropyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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